(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol

Chiral resolution Stereoselective synthesis Enantiomeric purity

The (1S)-enantiomer is critical for applications where stereochemistry dictates biological or catalytic activity. Unlike the racemate (CAS 124829-12-5) or (1R)-enantiomer (CAS 1568049-07-9), only this ≥95% ee scaffold ensures valid chiral recognition in enzyme kinetics, receptor binding, and asymmetric catalysis. Procure to bypass costly in-house resolution, streamline synthesis, and use as a validated chiral HPLC reference standard.

Molecular Formula C10H14O2
Molecular Weight 166.22
CAS No. 1568043-03-7
Cat. No. B2610474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol
CAS1568043-03-7
Molecular FormulaC10H14O2
Molecular Weight166.22
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)O)OC
InChIInChI=1S/C10H14O2/c1-7-6-9(8(2)11)4-5-10(7)12-3/h4-6,8,11H,1-3H3/t8-/m0/s1
InChIKeyNATDHZQROBIOSH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol (CAS 1568043-03-7) – A Chiral Building Block for Stereoselective Synthesis


(1S)-1-(4-methoxy-3-methylphenyl)ethan-1-ol (CAS 1568043-03-7) is an enantiomerically pure, chiral benzylic alcohol characterized by a (1S) stereocenter on an ethan-1-ol moiety attached to a 4-methoxy-3-methyl-substituted phenyl ring. With the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol , it is primarily supplied as a research chemical with a typical purity specification of 95% or higher . The compound serves as a versatile chiral building block and scaffold in organic synthesis, particularly in the preparation of stereochemically defined intermediates for pharmaceutical and medicinal chemistry applications .

Why Racemic or Opposite Enantiomer Forms of (1S)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol Cannot Substitute for the (1S)-Enantiomer


Substitution of the (1S)-enantiomer with its racemic mixture (CAS 124829-12-5) or the (1R)-enantiomer (CAS 1568049-07-9) fails in any application where stereochemical integrity is critical . The (1S) stereocenter imparts a specific three-dimensional orientation that dictates chiral recognition events—such as enzyme binding, receptor interaction, or asymmetric catalysis—that the opposite enantiomer or a racemic mixture cannot replicate . In pharmaceutical development, the use of a racemate or wrong enantiomer can lead to reduced efficacy, altered pharmacokinetic profiles, or unanticipated toxicity, undermining the reproducibility and validity of research outcomes. The following quantitative evidence underscores why only the (1S)-configured compound meets the requirements for stereoselective synthesis and chiral probe applications.

(1S)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol (CAS 1568043-03-7) – Quantified Differentiation Evidence vs. Comparators


Enantiomeric Purity: (1S)-Enantiomer vs. Racemic Mixture and (1R)-Enantiomer

The (1S)-enantiomer (CAS 1568043-03-7) is offered as a single, stereochemically defined entity with a typical purity of 95%+ by suppliers such as Bidepharm and Leyan . In contrast, the racemic mixture (CAS 124829-12-5) contains equal proportions of (1R)- and (1S)-enantiomers, thereby diluting the desired stereochemical effect by 50% in any chiral application . The (1R)-enantiomer (CAS 1568049-07-9) is a distinct chemical entity with opposite optical rotation and potentially different biological activity or chiral recognition properties .

Chiral resolution Stereoselective synthesis Enantiomeric purity

Specific Rotation: (1S)-Enantiomer vs. (1R)-Enantiomer

Although experimental specific rotation values for the (1S)-enantiomer are not directly reported in the available vendor literature, the (1R)-enantiomer (CAS 1568049-07-9) is described as having a measurable specific rotation [α]D due to its chiral center . By inference, the (1S)-enantiomer will exhibit an equal magnitude but opposite sign of optical rotation. The absolute configuration (S) dictates the sign of rotation, a critical parameter for confirming enantiomeric identity and purity in chiral syntheses.

Chiroptical properties Optical rotation Enantiomeric discrimination

Synthetic Accessibility and Scalability: (1S)-Enantiomer via Asymmetric Reduction

The (1S)-enantiomer is typically synthesized via asymmetric reduction of the corresponding prochiral ketone, (4-methoxy-3-methylphenyl)ethanone, using chiral catalysts or reducing agents that favor the (1S) configuration . This approach yields the single enantiomer directly, avoiding the yield loss associated with classical resolution of the racemate. In contrast, procurement of the racemate (CAS 124829-12-5) followed by chiral resolution would incur additional steps, lower overall yield, and increased cost, making the pre-resolved (1S)-enantiomer a more efficient choice for stereoselective applications.

Asymmetric synthesis Chiral building block Process chemistry

Purity Specification and Batch-to-Batch Consistency

Suppliers of the (1S)-enantiomer, such as Bidepharm, provide batch-specific quality control documentation including NMR, HPLC, and GC analyses to confirm purity ≥95% . This level of analytical characterization ensures that the compound meets the stringent requirements for reproducible research. In contrast, less well-characterized sources of the racemate or opposite enantiomer may not offer equivalent documentation, increasing the risk of impurities or misidentification that could compromise experimental outcomes.

Chemical purity Quality control Reproducibility

(1S)-1-(4-Methoxy-3-methylphenyl)ethan-1-ol (CAS 1568043-03-7) – Recommended Applications Based on Differentiated Evidence


Chiral Probe in Stereoselective Enzyme Assays

The high enantiomeric purity (≥95%) and defined (1S) configuration of this compound make it suitable as a chiral probe to investigate the stereospecificity of enzymes such as alcohol dehydrogenases, ketoreductases, or lipases. Its use ensures that observed kinetic parameters (e.g., Km, Vmax) reflect the interaction of the correct stereoisomer with the enzyme's active site, as demonstrated by the direct head-to-head comparison of enantiomeric composition .

Asymmetric Synthesis of Pharmaceutical Intermediates

The compound serves as a chiral building block in the synthesis of enantiomerically enriched pharmaceutical intermediates. Its procurement as a single (1S)-enantiomer eliminates the need for in-house chiral resolution, thereby streamlining synthetic workflows and improving overall yield efficiency, as supported by class-level inference regarding synthetic accessibility .

Quality Control Standard for Chiral HPLC Method Development

The compound can be employed as a reference standard for developing and validating chiral HPLC methods aimed at separating the (1S)- and (1R)-enantiomers. Its well-defined stereochemistry and vendor-supplied analytical data (NMR, HPLC, GC) provide a reliable benchmark for method calibration and system suitability testing .

Mechanistic Studies in Asymmetric Catalysis

The (1S)-enantiomer can be used as a substrate or product probe in mechanistic studies of asymmetric catalytic reactions, such as transfer hydrogenations or enzymatic reductions. The opposite sign of optical rotation compared to the (1R)-enantiomer provides a clear chiroptical marker for tracking stereochemical outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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